molecular formula C6H6Br2N2 B072946 3,5-Dibromobenzene-1,2-diamine CAS No. 1575-38-8

3,5-Dibromobenzene-1,2-diamine

Cat. No. B072946
CAS RN: 1575-38-8
M. Wt: 265.93 g/mol
InChI Key: BABDSAMUOCWCNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dibromobenzene-1,2-diamine often involves regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. For instance, efficient methods for synthesizing 1,2-dibromobenzenes, closely related to the target compound, utilize these steps to achieve high yields and selectivity (Diemer, Leroux, & Colobert, 2011). These processes are crucial for accessing synthetically valuable dibromobenzenes, serving as precursors for various organic transformations.

Molecular Structure Analysis

Studies on the molecular structure of dibromobenzene derivatives reveal significant insights into their geometry and electronic properties. Electron diffraction studies of gaseous dibromobenzenes provide detailed information on their planarity, bond angles, and symmetry, contributing to a better understanding of their molecular structure (Strand, 1966).

Chemical Reactions and Properties

Dibromobenzene compounds participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions that allow for the functionalization and further derivatization of the benzene ring. These reactions are critical for synthesizing more complex molecules and studying the reactivity patterns of dibromobenzene derivatives (Ibata, Zou, & Demura, 1995).

Physical Properties Analysis

The physical properties, such as melting points and crystal structures of isomeric dibromobenzenes, are significantly influenced by molecular symmetry and the presence of halogen bonds. These properties are essential for understanding the material characteristics and for applications in crystal engineering and material science (Dziubek & Katrusiak, 2014).

Scientific Research Applications

  • Synthesis and Reactivity :

    • 1,2-Dibromobenzenes like 3,5-Dibromobenzene-1,2-diamine are valuable precursors for various organic transformations, particularly in reactions involving the formation of benzyne intermediates (Diemer, Leroux, & Colobert, 2011).
    • Dibromobenzene derivatives have been investigated for their molecular structures, orbitals, and UV-vis spectra, which are important for understanding their reactivity and applications in materials science (Wang, Hsu, Huang, & Lo, 2013).
  • Crystallography and Melting Point Relations :

    • Studies on the structure and melting relations of isomeric dibromobenzenes, including insights into molecular symmetry and halogen bonds, are crucial for applications in materials science and crystal engineering (Dziubek & Katrusiak, 2014).
  • Surface Science and Catalysis :

    • The atomic reaction of dibromobenzene on silicon surfaces has been studied, providing insights for applications in semiconductor technology and surface chemistry (Dobrin, Harikumar, & Polanyi, 2004).
  • Diamination Reactions in Pharmaceutical Chemistry :

    • The 1,2-diamine motif, related to 3,5-Dibromobenzene-1,2-diamine, is significant in biological molecules and pharmaceutical agents. Metal-catalysed 1,2-diamination reactions are a focus in the synthesis of these compounds (Cardona & Goti, 2009).
  • Chemical Analysis and Environmental Studies :

    • 3,5-Dibromobenzene-1,2-diamine and its derivatives have been used in analytical chemistry, such as in the determination of selenium in human blood, highlighting its application in environmental and health-related studies (Kurahashi, Inoue, Yonekura, Shimoishi, & Tǒei, 1980).
  • Polymer Science and Materials Engineering :

    • These compounds are used in the synthesis of polyimides and other polymers, which are important for their properties like solubility, thermal stability, and mechanical strength (Liaw, Liaw, & Yu, 2001).

Safety And Hazards

3,5-Dibromobenzene-1,2-diamine is considered hazardous. It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABDSAMUOCWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85005-68-1 (di-hydrochloride)
Record name 3,5-Dibromo-1,2-phenylenediamine
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DSSTOX Substance ID

DTXSID40166270
Record name 3,5-Dibromo-1,2-phenylenediamine
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzene-1,2-diamine

CAS RN

1575-38-8
Record name 3,5-Dibromo-1,2-benzenediamine
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Record name 3,5-Dibromo-1,2-phenylenediamine
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Record name 1575-38-8
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Record name 3,5-Dibromo-1,2-phenylenediamine
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Record name 3,5-dibromobenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

3,5-Dibromo-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy, et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25: 839 (1984)). A mixture of 2,4-dibromo-6-nitroaniline (500 mg, 1.69. mmol) and SnCl2.2H2O (1.90 g, 8.45 mmol) dissolved in 5 mL ethyl acetate and 2 mL absolute ethanol under N2 was heated at 70° C. for 1 h. All the starting material had reacted as evidenced by TLC (silica gel, 3:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient sat'd NaHCO3 solution was added (foaming!) to bring the pH to 5. The thick yellow white emulsion was vacuum filtered and the filtrate extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a pale yellow oil which crystallized on standing to yield 400 mg (89%). 1H NMR (CDCl3) δ 3.62 (br s, 4H, 2(NH2)); 6.78 (d, J=1.8, 1H, H-6); 7.01 (d, J=1.8, 1H, H-4).
Quantity
500 mg
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hexanes
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Synthesis routes and methods II

Procedure details

3,5-Dibromo-1,2-diaminobenzene was prepared using an adaptation of the method of Bellamy, et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25:839 (1984)). A mixture of 2,4-dibromo-6-nitroaniline (500 mg, 1.69 mmol) and SnCl2 ·2H2O (1.90 g, 8.45 mmol) dissolved in 5 mL ethyl acetate and 2 mL absolute ethanol under N2 was heated at 70° C. for 1 h. All the starting material had reacted as evidenced by TLC (silica gel, 3:1 hexanes:ethyl acetate). The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient sat'd NaHCO3 solution was added (foaming ) to bring the pH to 5. The thick yellow white emulsion was vacuum filtered and the filtrate extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a pale yellow oil which crystallized on standing to yield 400 mg (89%). 1H NMR (CDCl3) δ3.62 (br s, 4H, 2(NH2)); 6.78 (d, J=1.8, 1H, H-6); 7.01 (d, J=1.8, 1H, H-4).
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500 mg
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2 mL
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5 mL
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hexanes
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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